2-Bromo-4-methoxythiophene

Description

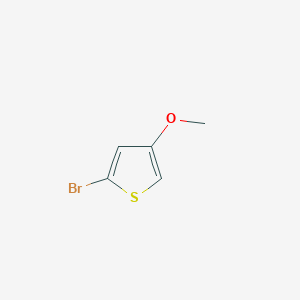

2-Bromo-4-methoxythiophene is a brominated thiophene derivative featuring a methoxy (-OCH₃) group at the 4-position and a bromine atom at the 2-position of the aromatic heterocyclic ring. Thiophenes are sulfur-containing aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and stability. The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methoxy group modulates electron density via resonance effects.

Propriétés

Formule moléculaire |

C5H5BrOS |

|---|---|

Poids moléculaire |

193.06 g/mol |

Nom IUPAC |

2-bromo-4-methoxythiophene |

InChI |

InChI=1S/C5H5BrOS/c1-7-4-2-5(6)8-3-4/h2-3H,1H3 |

Clé InChI |

CNBCXSDWQUOGFH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CSC(=C1)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxythiophene can be synthesized through several methods. One common method involves the bromination of methoxythiophene. For instance, methoxythiophene can be brominated using butyllithium to form this compound . Another method involves the use of brominated alkoxythiophene as a monomer, where hydrogen bromide gas acts as a catalyst and an acid to cleave the alkoxyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-methoxythiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4-methoxythiophene serves as a crucial building block in synthesizing more complex organic molecules. Its bromine substituent allows for various chemical transformations, making it valuable in creating pharmaceuticals and agrochemicals. The methoxy group enhances solubility in organic solvents, facilitating reactions that require higher concentrations of reactants.

Research indicates that derivatives of this compound exhibit notable biological activities. Key areas of investigation include:

- Antimicrobial Activity : Compounds similar to this compound have shown potential antimicrobial effects, suggesting its derivatives could be developed into new antimicrobial agents.

- Pharmaceutical Applications : The compound has been explored for its potential as a pharmaceutical intermediate, particularly in developing drugs targeting various biological pathways.

Material Science

In material science, this compound is utilized in the production of conductive polymers. These materials are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to undergo polymerization reactions makes it valuable for creating materials with specific electronic properties.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Inhibition Studies : Research demonstrated that thiophene derivatives could inhibit kinases involved in cancer pathways. The modifications in compounds like this compound were analyzed for their effects on potency and selectivity against these targets.

- Polymerization Potential : A study focused on the autopolymerization reactions involving brominated thiophenes, showcasing how this compound can serve as a monomer for synthesizing polythiophenes with applications in organic electronics.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methoxythiophene involves its interaction with various molecular targets and pathways. The presence of the bromine and methoxy groups influences its reactivity and interaction with other molecules. For instance, in polymerization reactions, hydrogen bromide gas generated during the reaction acts as a catalyst and an acid to cleave the alkoxyl group, facilitating the formation of polymers .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methyl 4-bromothiophene-2-carboxylate (CAS 62224-16-2)

- Structure : Bromine at position 4, methyl ester (-COOCH₃) at position 2.

- Molecular Formula : C₆H₅BrO₂S (MW: 221.07 g/mol) .

- Applications : Used as an intermediate in active pharmaceutical ingredient (API) synthesis. The ester group offers synthetic flexibility (e.g., hydrolysis to carboxylic acids).

- Key Differences : Compared to 2-Bromo-4-methoxythiophene, the ester group at position 2 is more electron-withdrawing than methoxy, altering reactivity in nucleophilic substitutions.

4-Bromo-2-methylthiophene (CAS 29421-92-9)

- Structure : Bromine at position 4, methyl (-CH₃) at position 2.

- Physical Properties : Colorless to pale yellow liquid/solid; methyl groups enhance hydrophobicity compared to methoxy .

- Reactivity : Methyl is electron-donating via inductive effects, contrasting with methoxy’s resonance donation. This reduces electrophilic substitution rates at the 5-position.

4-Bromo-2-(chloromethyl)thiophene (CAS 170859-70-8)

- Structure : Bromine at position 4, chloromethyl (-CH₂Cl) at position 2.

- Reactivity : The chloromethyl group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), enabling polymer or dendrimer synthesis. Methoxy groups lack this versatility .

- Safety : Requires stringent handling due to lachrymatory and alkylating hazards, unlike methoxy derivatives .

2-Bromo-4′-methoxyacetophenone (CAS 2632-13-5)

- Structure: Brominated acetophenone with methoxy on the benzene ring (non-thiophene).

- Applications : Intermediate in Raloxifene synthesis; purity ≥98% .

- Safety : Causes skin/eye irritation; requires medical intervention upon exposure .

Data Table: Comparative Analysis of Bromothiophene Derivatives

Research Findings and Electronic Effects

- Methoxy vs. Methyl : Methoxy’s resonance donation increases electron density at the 3- and 5-positions of thiophene, favoring electrophilic substitutions there. Methyl groups donate electrons inductively but lack resonance effects.

- Bromine Position : Bromine at position 2 (hypothetical in this compound) directs electrophiles to the 5-position, while bromine at position 4 (as in –12) alters regioselectivity.

- Safety Profiles : Brominated thiophenes with reactive groups (e.g., chloromethyl) require stricter handling than methoxy derivatives .

Activité Biologique

2-Bromo-4-methoxythiophene is an organic compound characterized by a bromine atom and a methoxy group attached to a thiophene ring. With a molecular formula of C_6H_6BrOS and a molecular weight of approximately 193.06 g/mol, this compound exhibits unique electronic properties due to its structural features, making it a subject of interest in various fields, particularly in medicinal chemistry.

The presence of the bromine atom allows for diverse chemical transformations, while the methoxy group enhances solubility in organic solvents. The compound's reactivity is significant for synthesizing more complex molecules, which can be crucial in pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have shown inhibition of various biological pathways, which suggests that this compound may possess therapeutic potential. However, the exact mechanisms of action remain to be fully elucidated.

Interaction Studies

Interaction studies reveal how this compound binds with biological targets, influencing cellular processes. Understanding these interactions is vital for assessing its potential as a drug candidate. Preliminary studies indicate that it may affect enzyme activity or receptor binding in various biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-4-methylthiophene | Contains a methyl group instead of a methoxy group | Different reactivity profile due to methyl substitution |

| 2-Bromo-3-methoxythiophene | Methoxy group at position three on the thiophene ring | Altered electronic properties affecting reactivity |

| 2-Bromo-4-thiomethylphenol | Contains a phenolic structure with a thiomethyl group | Potentially different biological activities |

The distinct substitution pattern of this compound imparts specific chemical reactivity and properties compared to other brominated thiophenes, enhancing its utility in synthetic applications and biological studies.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including this compound. For instance:

- Inhibition Studies : A study demonstrated that thiophene derivatives could inhibit certain kinases involved in cancer pathways. The structural modifications in compounds like this compound were analyzed for their effects on potency and selectivity against these targets .

- Antimicrobial Activity : Research has shown that thiophene derivatives exhibit antimicrobial properties. The presence of the methoxy group is believed to enhance these effects, making compounds like this compound candidates for further exploration in antimicrobial drug development .

- Polymerization Potential : Another study focused on the autopolymerization reactions involving brominated thiophenes, highlighting how compounds like this compound can serve as monomers for synthesizing polythiophenes with potential applications in organic electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.